molecular formula C13H7ClFN3O B13958218 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole CAS No. 327056-23-5

3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B13958218
CAS No.: 327056-23-5
M. Wt: 275.66 g/mol
InChI Key: QAWYDHMYEBUWOI-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, a chlorofluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a pyridine derivative with a chlorofluorophenyl hydrazine in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur, especially at the oxadiazole ring.

    Substitution: The chlorofluorophenyl group can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may act on specific molecular targets to exert pharmacological effects.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(Pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
  • 3-(Pyridin-2-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring of 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole may impart unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

327056-23-5

Molecular Formula

C13H7ClFN3O

Molecular Weight

275.66 g/mol

IUPAC Name

5-(3-chloro-5-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H7ClFN3O/c14-9-5-8(6-10(15)7-9)13-17-12(18-19-13)11-3-1-2-4-16-11/h1-7H

InChI Key

QAWYDHMYEBUWOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)Cl)F

Origin of Product

United States

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